molecular formula C7H7FN2O B1206961 N-Nitroso-N-methyl-4-fluoroaniline CAS No. 937-25-7

N-Nitroso-N-methyl-4-fluoroaniline

Cat. No. B1206961
CAS RN: 937-25-7
M. Wt: 154.14 g/mol
InChI Key: GFIXPWIVPHYTAJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Nitroso-N-methyl-4-fluoroaniline synthesis involves multiple routes, with carbamate-4-nitrophenylesters used as intermediates in creating 4-[18F]fluorophenylurea derivatives. These derivatives are synthesized either by reacting n.c.a. 4-[18F]fluoroaniline with carbamates of various amines or by forming the carbamate of n.c.a. 4-[18F]fluoroaniline first and then adding an amine to yield the urea derivative (Olma, Ermert, & Coenen, 2006).

Molecular Structure Analysis

The molecular structure of nitro-substituted N-methyl-N-nitroanilines, including N-Nitroso-N-methyl-4-fluoroaniline, has been elucidated through spectral, electrooptical, and quantum-chemical methods. X-ray diffraction studies on certain derivatives reveal the planarity of the N-nitroamino group and its weak electron-donating effects, highlighting the structural intricacies of these compounds (Prezhdo et al., 2006).

Chemical Reactions and Properties

Research on N-cyclopropyl-N-alkylanilines demonstrates the specific cleavage of the cyclopropyl group from the nitrogen in reactions with nitrous acid, producing corresponding N-alkyl-N-nitrosoaniline. This reaction pathway underscores the chemical reactivity and properties of N-nitrosoaniline derivatives (Loeppky & Elomari, 2000).

Physical Properties Analysis

The physical properties of N-Nitroso-N-methyl-4-fluoroaniline derivatives, particularly their optical qualities, have been studied through the synthesis of organic nonlinear optical materials like 4-fluoro 4-nitrostilbene (FONS). These studies, focusing on crystallization, X-ray diffraction, and optical band gap measurements, provide insight into the compound's physical characteristics and applications in optical devices (Dinakaran & Kalainathan, 2013).

Chemical Properties Analysis

The chemical properties of N-Nitroso-N-methyl-4-fluoroaniline and its derivatives have been explored through their reactions with polymers, demonstrating how nitroso groups participate in reactions under various conditions. These studies highlight the compound's reactivity and potential for creating materials with specific chemical functionalities (Morita, 1976).

Scientific Research Applications

Carcinogenicity Studies

N-Nitroso-N-methyl-4-fluoroaniline (p-F-NMA) has been studied for its carcinogenic properties. Research has shown that p-F-NMA induces tumors in the esophagus of F344 rats, although it appears to be a slightly weaker carcinogen compared to N-Nitroso-N-methylaniline (NMA) (Kroeger-Koepke et al., 1983).

Synthesis and Inhibitory Activities

N-benzylidene-4-fluoroaniline, a derivative of N-Nitroso-N-methyl-4-fluoroaniline, was synthesized using a microwave method and tested for inhibitory effects on carbonic anhydrase isoenzymes. This study highlighted its potential in developing new therapeutic applications (Çelik & Babagil, 2019).

Novel Dye Intermediate

4-Fluoro-3-nitroaniline, a related compound, has gained significance in the U.S.A. as a novel dye intermediate with potential extensions to pharmaceuticals and insecticides (Bil, 2007).

Radiochemical Synthesis

4-[18F]Fluorophenyl ureas, synthesized using N-Nitroso-N-methyl-4-fluoroaniline derivatives, have been explored for their potential in radiopharmaceutical applications. These compounds were synthesized with high radiochemical yields, demonstrating their potential in medical imaging and diagnostics (Olma et al., 2006).

Microsomal Metabolism

Research on the microsomal metabolism of halogenated 4-methylanilines, which includes derivatives of N-Nitroso-N-methyl-4-fluoroaniline, has provided insights into metabolic pathways and potential toxicological implications (Boeren et al., 1992).

Chemical Reactions with Nitric and Nitrous Acids

Studies on the interaction of N,N-dimethylperfluoroarylamines with nitric and nitrous acids, including derivatives of N-Nitroso-N-methyl-4-fluoroaniline, have revealed various chemical transformation pathways, enhancing understanding of chemical reaction mechanisms (Platonov et al., 2002).

Bioconjugation and Fluorogenic Studies

N-Nitroso-N-methyl-4-fluoroaniline derivatives have been explored in bioconjugation and fluorogenic studies, contributing to the development of novel biochemical assays and diagnostic tools (Li & White, 1994).

Energetic Materials and Explosives

Derivatives of N-Nitroso-N-methyl-4-fluoroaniline, such as N-Methyl-4-nitroaniline, have applications in the synthesis of insensitive explosives and as additives to reduce the melting temperature of energetic materials (Viswanath et al., 2018).

Polymer Reactions

The reactivity of N,4-Dinitroso-N-Methylaniline, a derivative, with various polymers, has been studied to understand the pathways and applications in material sciences (Morita, 1976).

Blocking Carcinogenic Compound Formation

The interaction of N-Nitroso compounds with ascorbic acid has been investigated to explore potential methods for blocking the formation of carcinogenic compounds (Mirvish et al., 1972).

DNA Adduct Formation

Research on N-Nitroso-N-methylaniline, closely related to N-Nitroso-N-methyl-4-fluoroaniline, has provided insights into its potential to form unstable DNA adducts, contributing to our understanding of its carcinogenic mechanisms (Koepke et al., 1990).

properties

IUPAC Name

N-(4-fluorophenyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIXPWIVPHYTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021001
Record name N-Nitroso-N-methyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitroso-N-methyl-4-fluoroaniline

CAS RN

937-25-7
Record name 4-Fluoro-N-methyl-N-nitrosobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-N-methyl-4-fluoroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitroso-N-methyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9021001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Nitroso-N-methyl-4-fluoroaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LSX9S4XBW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
MB Kroeger-Koepke, MD Reuber, PT Iype… - …, 1983 - academic.oup.com
… Abstract N-Nitroso-N-methylanHine (NMA) and N-nitroso-N-methyl4-fluoroaniline (pF-NMA), both non-mutagenic in Salmonella typhimurium and N-nitroso-N-methyl-4-nitroaniline (p-…
Number of citations: 21 academic.oup.com
DJ Snodin - Regulatory Toxicology and Pharmacology, 2023 - Elsevier
The TTC (Threshold of Toxicological Concern; set at 1.5 μg/day for pharmaceuticals) defines an acceptable patient intake for any unstudied chemical posing a negligible risk of …
Number of citations: 4 www.sciencedirect.com
J Yuan, Y Pu, L Yin - Chemical Research in Toxicology, 2011 - ACS Publications
A linear discriminant analysis (LDA) coupled with an enhanced replacement method (ERM) was used as an alternative method to predict the carcinogenicity of N-nitroso compounds (…
Number of citations: 7 pubs.acs.org
AM Helguera, MNDS Cordeiro, MÁC Pérez… - Toxicology and applied …, 2008 - Elsevier
In this work, Quantitative Structure−Activity Relationship (QSAR) modelling was used as a tool for predicting the carcinogenic potency of a set of 39 nitroso-compounds, which have …
Number of citations: 34 www.sciencedirect.com
JF Contrera - Regulatory Toxicology and Pharmacology, 2011 - Elsevier
The Threshold of Toxicological Concern (TTC) is a level of exposure to a genotoxic impurity that is considered to represent a negligible risk to humans. The TTC was derived from the …
Number of citations: 24 www.sciencedirect.com
S Kar, K Roy - Chemosphere, 2012 - Elsevier
Different regulatory agencies in food and drug administration and environmental protection worldwide are employing quantitative structure–activity relationship (QSAR) models to fill the …
Number of citations: 38 www.sciencedirect.com
J Ashby, D Paton - … Research/Fundamental and Molecular Mechanisms of …, 1993 - Elsevier
Gold and her colleagues have tabulated the results of rodent bioassays on 552 chemicals and have analysed the data. The present study complements those analyses by providing a …
Number of citations: 201 www.sciencedirect.com
LS Gold, TH Slone, NB Manley… - Environmental Health …, 1991 - ehp.niehs.nih.gov
A compendium of carcinogenesis bioassay results organized by target organ is presented for 533 chemicals that are carcinogenic in at least one species. This compendium is based …
Number of citations: 164 ehp.niehs.nih.gov
MA Cheeseman, EJ Machuga, AB Bailey - Food and Chemical Toxicology, 1999 - Elsevier
This paper presents methods for extending the principle of a single “threshold of regulation” to a range of dietary concentrations between 0.5 and 15 parts per billion by using structure–…
Number of citations: 213 www.sciencedirect.com
LS Gold, TH Slone, L Bernstein - Environmental Health …, 1989 - ehp.niehs.nih.gov
A tabulation of carcinogenic potency (TD50) by species for 492 chemicals that induce tumors in rats or mice is presented. With the use of the Carcinogenic Potency Database, …
Number of citations: 163 ehp.niehs.nih.gov

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